Cas no 23284-14-2 ((2S,5R,6R)-3,3-dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-3,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoyla)
23284-14-2 structure
Product Name:(2S,5R,6R)-3,3-dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-3,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoyla
Numéro CAS:23284-14-2
Le MF:C76H98N22O25S3
Mégawatts:1815.91873216629
CID:1416527
PubChem ID:136003261
Update Time:2025-04-20
(2S,5R,6R)-3,3-dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-3,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoyla Propriétés chimiques et physiques
Nom et identifiant
-
- (2S,5R,6R)-3,3-dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-3,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoyla
- LogP
- (2S,5R,6R)-3,3-dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-h
- Viomycin, tris(3,3-dimethyl-6-(5-methyl-3-phenyl-4-isoxazolecarboxamido)-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate) (salt)
- Oxacillin / viomycin
- Viomycin 3-phenyl-5-methyl-4-isoxazolylpenicillinate
- 23284-14-2
-
- Piscine à noyau: 1S/C51H55N9O15S3.C25H43N13O10/c1-19-25(37(61)52-31-40(64)58-34(46(67)68)49(4,5)76-43(31)58)28(55-73-19)22-13-11-10-12-14-23(29-26(20(2)74-56-29)38(62)53-32-41(65)59-35(47(69)70)50(6,7)77-44(32)59)16-18-24(17-15-22)30-27(21(3)75-57-30)39(63)54-33-42(66)60-36(48(71)72)51(8,9)78-45(33)60;26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43/h11,13-15,18,31-36,43-45H,10,12,16-17H2,1-9H3,(H,52,61)(H,53,62)(H,54,63)(H,67,68)(H,69,70)(H,71,72);7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48)/b13-11-,22-15+,23-14+,24-18+;13-7-/t31-,32-,33-,34+,35+,36+,43-,44-,45-;10-,11+,12-,14-,15-,17-,18-/m10/s1
- La clé Inchi: ZULRFDNPEFIZQF-UHQLVPBSSA-N
- Sourire: S1C(C)(C)[C@H](C(=O)O)N2C([C@H]([C@@H]12)NC(C1=C(C)ON=C1C1=CCC(=CCCC=CC(=CC1)C1C(=C(C)ON=1)C(N[C@@H]1C(N2[C@@H](C(=O)O)C(C)(C)S[C@@H]21)=O)=O)C1C(=C(C)ON=1)C(N[C@@H]1C(N2[C@@H](C(=O)O)C(C)(C)S[C@@H]21)=O)=O)=O)=O.O[C@H]1C[C@H]([C@H]2C(NC[C@@H](C(N[C@@H](CO)C(N[C@@H](CO)C(N/C(=C\NC(N)=O)/C(N2)=O)=O)=O)=O)NC(C[C@H](CCCN)N)=O)=O)N=C(N)N1 |c:26,30,32,t:23|
Propriétés calculées
- Qualité précise: 1814.6235602g/mol
- Masse isotopique unique: 1814.6235602g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 21
- Nombre de récepteurs de liaison hydrogène: 34
- Comptage des atomes lourds: 126
- Nombre de liaisons rotatives: 22
- Complexité: 4020
- Nombre d'unités de liaison covalente: 2
- Nombre de stéréocentres atomiques définis: 16
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 5
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 807Ų
(2S,5R,6R)-3,3-dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-3,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoyla Littérature connexe
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
23284-14-2 ((2S,5R,6R)-3,3-dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-3,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoyla) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif
Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
SunaTech Inc.
Membre gold
Fournisseur de Chine
Réactif